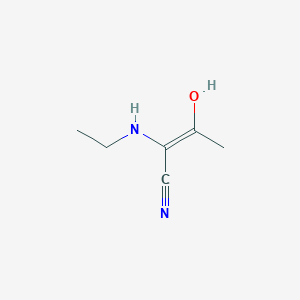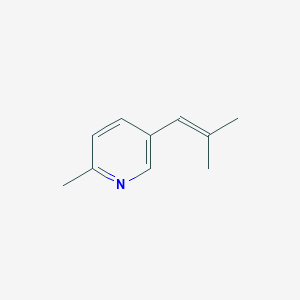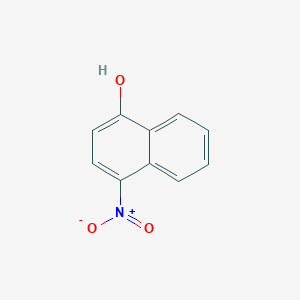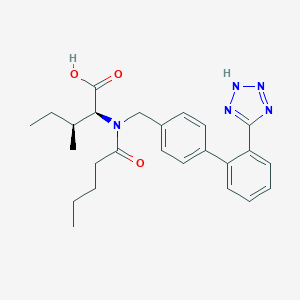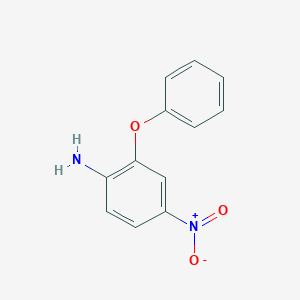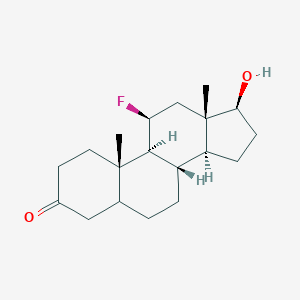
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one, also known as fluoxymesterone, is a synthetic androgenic steroid that has been widely used in scientific research. It is a derivative of testosterone, which is the primary male sex hormone responsible for the development of male reproductive tissues and secondary sexual characteristics.
Mecanismo De Acción
Fluoxymesterone exerts its effects by binding to androgen receptors in target tissues, such as the prostate gland, muscle, and bone. This binding activates the androgen receptor, leading to the transcription of genes involved in the development and maintenance of male sexual characteristics.
Efectos Bioquímicos Y Fisiológicos
Fluoxymesterone has been shown to increase muscle mass and strength, promote bone growth, and stimulate the production of red blood cells. It also has the potential to increase aggression and libido in males.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone in lab experiments is its high potency and specificity for the androgen receptor. However, its use is limited by its potential for toxicity and its tendency to cause unwanted side effects.
Direcciones Futuras
Future research on (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone could focus on its potential therapeutic uses, such as in the treatment of muscle wasting disorders or bone diseases. Additionally, studies could investigate the effects of (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone on other tissues and organs, such as the liver and cardiovascular system. Further research could also explore the development of new androgen receptor modulators with improved safety profiles and efficacy.
Métodos De Síntesis
Fluoxymesterone can be synthesized by the reaction of testosterone with fluoroacetic acid in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Fluoxymesterone has been used in various scientific research applications, including studies on the effects of androgens on the brain, bone, and muscle. It has also been used to investigate the role of androgens in the development of prostate cancer and to study the effects of androgen receptor antagonists on the growth of prostate cancer cells.
Propiedades
Número CAS |
111984-12-4 |
|---|---|
Nombre del producto |
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one |
Fórmula molecular |
C19H29FO2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(8S,9S,10S,11S,13S,14S,17S)-11-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-12(21)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(20)17(13)18/h11,13-17,22H,3-10H2,1-2H3/t11?,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clave InChI |
GTWXLVLNOBGGBN-AVOHXHOLSA-N |
SMILES isomérico |
C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)F |
SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F |
Sinónimos |
11-fluoro-dihydro-testosterone 11-fluorodihydrotestosterone 11beta-F-DHT 11beta-fluoro-5alpha-dihydrotestosterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



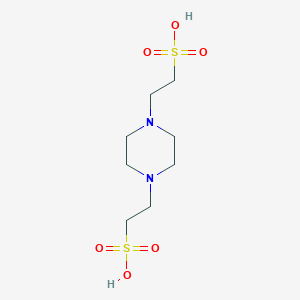
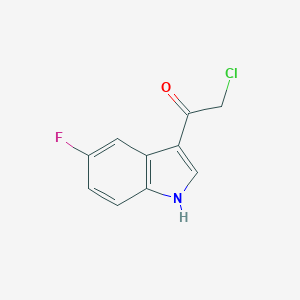

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
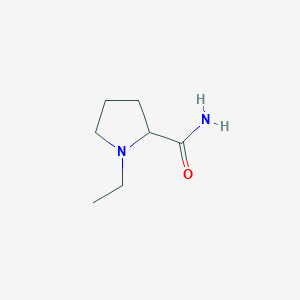


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
